Positional Isomer Differentiation: 3-Bromo-4-methoxybenzyl vs. 2-Methoxybenzyl-5-bromoindole Scaffold Architecture
The target compound positions bromine and methoxy on the benzyl N-substituent, leaving the indole core unsubstituted. Its closest positional isomer, 1-(2-methoxybenzyl)-5-bromo-1H-indole (CAS 943974-71-8), places bromine at the indole 5-position and methoxy at the benzyl 2-position . This architectural difference is non-trivial: in N-benzylindole SAR, bromination of the indole 5-position introduces steric bulk and electronic perturbation directly on the heterocycle, whereas benzyl-ring bromination affects the pendant group’s conformational landscape and halogen-bond donor capacity without altering the indole π-system . The two isomers are therefore distinct chemical entities requiring separate procurement for SAR exploration.
| Evidence Dimension | Substitution pattern (position of bromine and methoxy) |
|---|---|
| Target Compound Data | Bromine at benzyl C3; methoxy at benzyl C4; indole core unsubstituted |
| Comparator Or Baseline | 1-(2-Methoxybenzyl)-5-bromo-1H-indole (CAS 943974-71-8): bromine at indole C5; methoxy at benzyl C2 |
| Quantified Difference | Regioisomeric; molecular formula identical (C₁₆H₁₄BrNO, MW 316.19) but topological polar surface area and electrostatic potential distribution differ |
| Conditions | Structural comparison based on reported CAS registry data and SMILES |
Why This Matters
Researchers mapping SAR around the N-benzylindole scaffold must procure the exact positional isomer to avoid confounding bromine-position effects with N-substituent effects.
